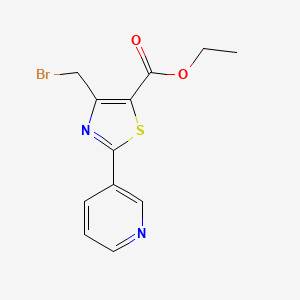
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C12H11BrN2O2S. It is a halogenated heterocycle, which means it contains a ring structure with at least one atom that is not carbon, and it includes a halogen atom (bromine in this case). This compound is often used as an intermediate in pharmaceutical synthesis due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate typically involves the bromination of a thiazole derivative. One common method includes the reaction of ethyl 2-(3-pyridyl)thiazole-5-carboxylate with bromine in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under basic conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in drug development .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromomethyl-2-(3-pyridyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-aminothiazole-5-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
- Ethyl 4-quinazolone-2-carboxylate
- Ethyl 5-methylindole-2-carboxylate
Uniqueness
The presence of the bromomethyl group and the pyridyl ring in this compound provides unique reactivity and binding properties, making it distinct from other thiazole derivatives. This uniqueness is particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Eigenschaften
Molekularformel |
C12H11BrN2O2S |
|---|---|
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
ethyl 4-(bromomethyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(6-13)15-11(18-10)8-4-3-5-14-7-8/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
NYHKYZCOMICSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


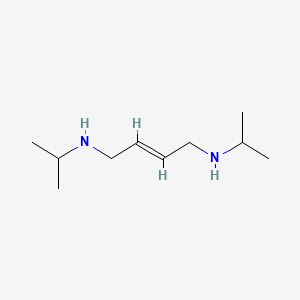
![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)
![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)

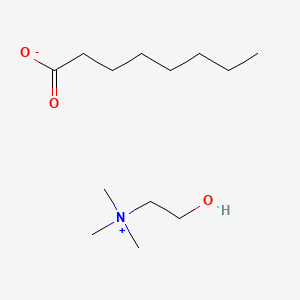
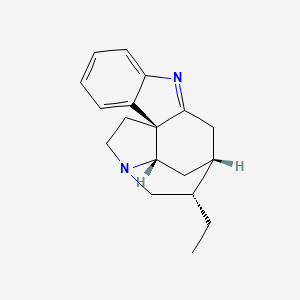
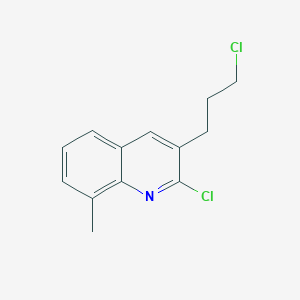
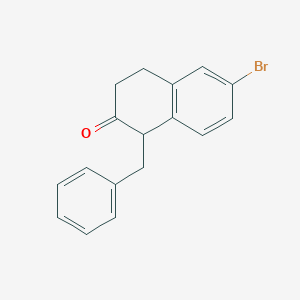

![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)

![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)
